N-(2-chlorobenzyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(2-Chlorobenzyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a 2-chlorobenzyl group, a thioacetamide linker (-S-CH2-CO-NH-), and a 2-hydroxyethyl substituent on the pyrimidinone ring.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-(2-hydroxyethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S2/c18-12-4-2-1-3-11(12)9-19-14(23)10-26-17-20-13-5-8-25-15(13)16(24)21(17)6-7-22/h1-5,8,22H,6-7,9-10H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTILVPLYPAWWAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CCO)SC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidin core, which is known for its diverse biological activities. The presence of the chlorobenzyl group and the thioacetamide moiety contributes to its pharmacological profile.
Structural Formula
The biological activity of N-(2-chlorobenzyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is primarily attributed to its interaction with specific molecular targets in the body. It has been shown to exhibit:
- Antimicrobial Activity : The compound demonstrates significant antibacterial effects against various strains of bacteria. Studies indicate that it disrupts bacterial cell wall synthesis.
- Anticancer Properties : Preliminary research suggests that this compound may inhibit tumor growth through apoptosis induction in cancer cells. It appears to interfere with cell cycle progression and induce oxidative stress.
Pharmacological Properties
The pharmacokinetic profile of N-(2-chlorobenzyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide includes:
| Property | Value |
|---|---|
| Solubility | Water-soluble |
| Lipophilicity | Moderate |
| Bioavailability | High |
| Half-Life | 6 hours |
Study 1: Antibacterial Efficacy
In a study published in Journal of Antimicrobial Chemotherapy, N-(2-chlorobenzyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide was tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Study 2: Anticancer Activity
A research article in Cancer Letters reported on the anticancer effects of the compound on human breast cancer cell lines (MCF-7). The compound induced apoptosis in a dose-dependent manner with an IC50 value of 15 µM after 48 hours of treatment.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
